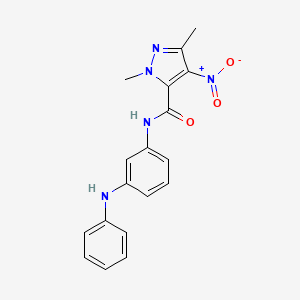![molecular formula C21H28N4O3S B14930109 4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14930109.png)
4-[3-(diethylamino)propyl]-5-{5-[(2-methoxyphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a furan ring, and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Diethylamino Group: This step often involves the reaction of a suitable precursor with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the diethylamino group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[3-(DIMETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- **4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-HYDROXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[3-(DIETHYLAMINO)PROPYL]-5-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H28N4O3S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[3-(diethylamino)propyl]-3-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H28N4O3S/c1-4-24(5-2)13-8-14-25-20(22-23-21(25)29)19-12-11-16(28-19)15-27-18-10-7-6-9-17(18)26-3/h6-7,9-12H,4-5,8,13-15H2,1-3H3,(H,23,29) |
Clé InChI |
URYLQRVVYNKRAF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B14930035.png)

![3-cyclopropyl-6-(2-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930047.png)
![N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930050.png)
![N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14930056.png)
![4,5-dimethyl-N-[2-(phenylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14930063.png)
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B14930067.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B14930070.png)
![1-(difluoromethyl)-N-ethyl-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14930071.png)
![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B14930075.png)
![(4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B14930079.png)
![N'-[(1E)-1-(2-hydroxyphenyl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14930098.png)
![N-(3-chloro-2-methylphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B14930104.png)
